2,4,7-トリメチルジベンゾチオフェン

概要

説明

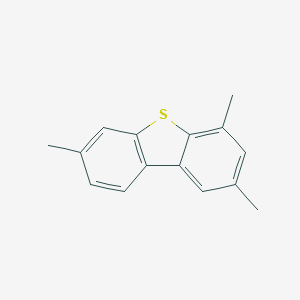

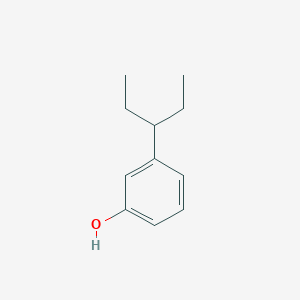

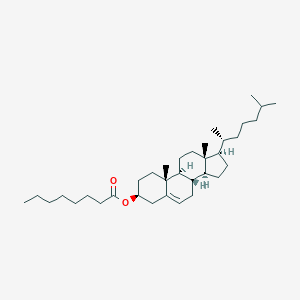

2,4,7-Trimethyldibenzothiophene, also known as 2,4,7-Trimethyldibenzothiophene, is a useful research compound. Its molecular formula is C15H14S and its molecular weight is 226.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4,7-Trimethyldibenzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,7-Trimethyldibenzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

石油システムにおける地球化学的指標

2,4,7-トリメチルジベンゾチオフェン: (2,4,7-TMDBT) は、原油と母岩の起源、堆積環境、熱成熟度を判断するための地球化学的指標として使用されます . 原油中のこれらの化合物の存在と比率は、石油システムに影響を与えてきた地質学的歴史とプロセスに関する貴重な洞察を提供します。

脱硫プロセスにおける反応性

この化合物の反応性は、脱硫プロセスの文脈で研究されてきました。2,4,7-TMDBTは、燃料中の難分解性有機硫黄化合物の脱硫に不可欠な効果的な吸着部位により、高い反応性を示します . この特性は、化石燃料から硫黄を除去するためのより効率的でエネルギー消費の少ない方法を開発するために重要です。

化石燃料の成熟度評価

2,4,7-トリメチルジベンゾチオフェン: 比率は他の成熟度指標と相関しているため、化石燃料の成熟度を評価するのに効果的です . このアプリケーションは、最も経済的に実現可能な資源を特定するのに役立つため、石油およびガス資源の探査と開発にとって特に重要です。

作用機序

Target of Action

It’s known that this compound is a type of dibenzothiophene, which are often found in crude oil and can be used to determine the maturity of the oil .

Mode of Action

It’s known that the reactivity of this compound is linked to the activity of the sulfur atom, which is higher in 2,4,7-trimethyldibenzothiophene due to the position of the third methyl substitute, located in the para position with respect to the carbon bonded to the sulfur atom .

Biochemical Pathways

It’s known that dibenzothiophenes and their derivatives can have significant geochemical significance in crude oils and source rocks .

Pharmacokinetics

It’s known that this compound is a solid at room temperature and should be stored at -20° c .

Result of Action

It’s known that this compound and its derivatives can be effective in determining the origin, depositional environments, and thermal maturity status of crude oils and source rocks .

Action Environment

The action of 2,4,7-Trimethyldibenzothiophene can be influenced by environmental factors. For instance, the electrostatic potential of 2,4,7-trimethyldibenzothiophene shows one effective adsorption site, contributing to its higher reactivity . Moreover, the distribution patterns of this compound and its derivatives can be influenced by the depositional environment and lithology of the source rocks and crude oils .

Safety and Hazards

The safety data sheet for 2,4,7-Trimethyldibenzothiophene suggests that it should be handled with care to avoid dust formation and inhalation of vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

将来の方向性

Research suggests that exposure to 2,4,7-Trimethyldibenzothiophene can disrupt key pathways important for placental trophoblast function . This highlights the importance of further studies to determine the impact of exposure to both parent and alkylated compounds . The potential effects of such compounds on reproductive success at environmentally relevant levels also warrant further investigation .

特性

IUPAC Name |

2,4,7-trimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-9-4-5-12-13-7-10(2)6-11(3)15(13)16-14(12)8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWNRDFOOADVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC(=CC(=C3S2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423829 | |

| Record name | 2,4,7-trimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216983-03-8 | |

| Record name | 2,4,7-trimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,4,7-Trimethyldibenzothiophene particularly relevant in the context of oil spills and environmental pollution?

A: 2,4,7-Trimethyldibenzothiophene belongs to a group of compounds called alkylated dibenzothiophenes, which are found in crude oil. These compounds are of concern due to their persistence in the environment and potential toxicity. Understanding the bioaccumulation and degradation of 2,4,7-Trimethyldibenzothiophene is crucial for assessing its environmental impact and developing effective bioremediation strategies. Research [] has shown that 2,4,7-Trimethyldibenzothiophene can accumulate in marine organisms like the clam Mactra veneriformis after exposure to oil-suspended particulate matter aggregates (OSAs), highlighting the potential risks associated with oil spills.

Q2: How does the structure of 2,4,7-Trimethyldibenzothiophene influence its reactivity compared to other alkylated dibenzothiophenes?

A: The position of the methyl groups in 2,4,7-Trimethyldibenzothiophene significantly impacts its reactivity, particularly in desulfurization reactions. Theoretical calculations and experimental data [] demonstrate that 2,4,7-Trimethyldibenzothiophene exhibits higher reactivity compared to its isomers (e.g., 1,4,7-trimethyldibenzothiophene and 3,4,7-trimethyldibenzothiophene). This difference is attributed to the specific arrangement of methyl groups influencing the accessibility and electron density of the sulfur atom, which plays a crucial role in the desulfurization process.

Q3: Beyond its environmental impact, does 2,4,7-Trimethyldibenzothiophene have any biological effects?

A: Research suggests that 2,4,7-Trimethyldibenzothiophene can impact placental trophoblast cell function []. Specifically, 2,4,7-Trimethyldibenzothiophene was found to increase estradiol output and tube-like formation (a surrogate for angiogenesis) in placental trophoblast cells, indicating potential disruption of hormonal pathways and placental development. This finding underscores the importance of investigating the potential health effects of exposure to 2,4,7-Trimethyldibenzothiophene and other alkylated dibenzothiophenes, particularly in vulnerable populations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)

![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)

![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)